3-(Methylthio)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)isoxazol-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. Isoxazoles are commonly found in various natural products and synthetic drugs, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an intermediate, which then undergoes further reactions to yield the desired isoxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized isoxazole derivatives .
Scientific Research Applications
3-(Methylthio)isoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Methylthio)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylthio)isoxazol-5-amine include other isoxazole derivatives such as:
- 3-Amino-5-methylisoxazole
- 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one
- 5-Phenylisoxazole-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique methylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
3-(Methylthio)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique methylthio group that influences its chemical reactivity and biological interactions. Its structure can be represented as follows:
The presence of the isoxazole ring contributes to the compound's pharmacological profile, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes and receptors. This interaction can influence various cellular processes, including:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Properties : It may induce apoptosis in cancer cells by affecting signaling pathways related to cell survival and proliferation.
Research Findings
Numerous studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been determined, showcasing its effectiveness compared to standard antibiotics. In one study, it demonstrated an MIC of 15 mg/mL against Escherichia coli and 30 mg/mL against Pseudomonas aeruginosa .
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 15 |
Pseudomonas aeruginosa | 30 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The exact mechanisms are still under investigation but may involve:
- Induction of cell cycle arrest
- Promotion of apoptosis through mitochondrial pathways
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various derivatives of isoxazole compounds, including this compound. The results indicated that this compound showed comparable antibacterial activity to traditional antibiotics .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of isoxazole derivatives, revealing that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines .
Comparison with Similar Compounds
This compound can be compared with other isoxazole derivatives regarding their biological activities:
Compound Name | Biological Activity | Notable Features |
---|---|---|
3-Amino-5-methylisoxazole | Antibacterial | Lacks methylthio group |
5-Phenylisoxazole-3-carboxylate | Anticancer | Different functional groups |
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol | Antifungal | Contains thiophene moiety |
The unique methylthio group in this compound enhances its solubility and interaction with biological targets compared to these similar compounds.
Properties
Molecular Formula |
C4H6N2OS |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-methylsulfanyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C4H6N2OS/c1-8-4-2-3(5)7-6-4/h2H,5H2,1H3 |
InChI Key |
MBRMBGUNAWRMRM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NOC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.